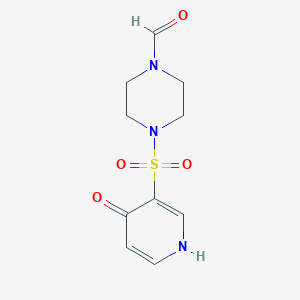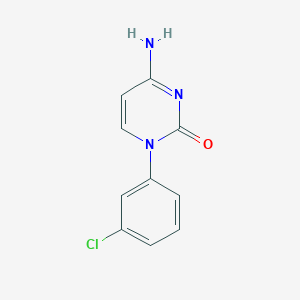
4-Amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of an amino group at the 4th position, a chlorophenyl group at the 1st position, and a pyrimidinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with guanidine to form an intermediate, which is then cyclized to yield the desired pyrimidinone compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
4-Amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form corresponding aniline derivatives.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium hydroxide or alkoxides in polar solvents.
Major Products Formed
Oxidation: Nitro derivatives of the pyrimidinone compound.
Reduction: Aniline derivatives.
Substitution: Hydroxyl or alkoxy-substituted pyrimidinone compounds.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-Amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The pathways involved may include signal transduction cascades or metabolic pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- 4-Amino-1-(3-bromophenyl)pyrimidin-2(1H)-one
- 4-Amino-1-(3-fluorophenyl)pyrimidin-2(1H)-one
- 4-Amino-1-(3-methylphenyl)pyrimidin-2(1H)-one
Uniqueness
Compared to its analogs, 4-Amino-1-(3-chlorophenyl)pyrimidin-2(1H)-one exhibits unique properties due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where these unique properties are advantageous.
属性
CAS 编号 |
1416438-32-8 |
|---|---|
分子式 |
C10H8ClN3O |
分子量 |
221.64 g/mol |
IUPAC 名称 |
4-amino-1-(3-chlorophenyl)pyrimidin-2-one |
InChI |
InChI=1S/C10H8ClN3O/c11-7-2-1-3-8(6-7)14-5-4-9(12)13-10(14)15/h1-6H,(H2,12,13,15) |
InChI 键 |
UHTLOVMGISARMX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)N2C=CC(=NC2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



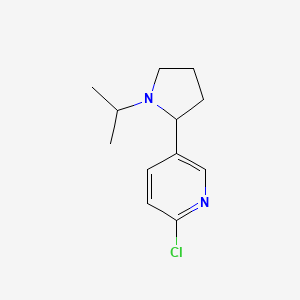
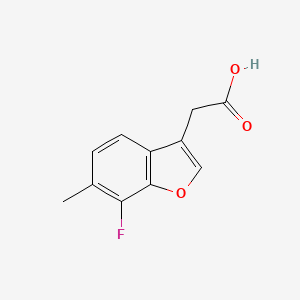
![7-(4-Methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11797950.png)
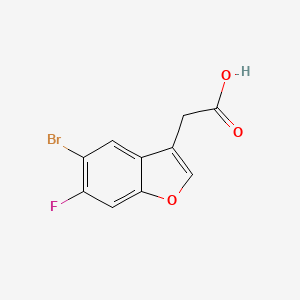
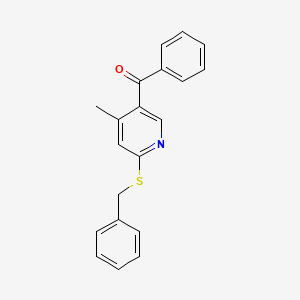
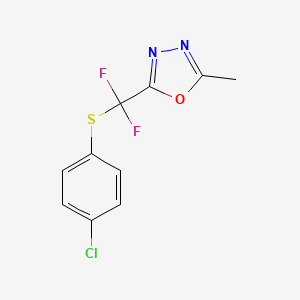
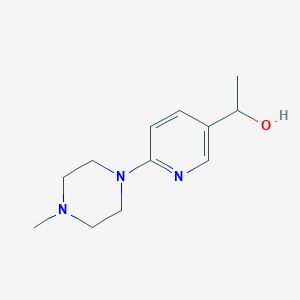
![2-(4-Oxo-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11797968.png)
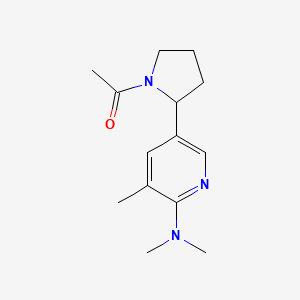
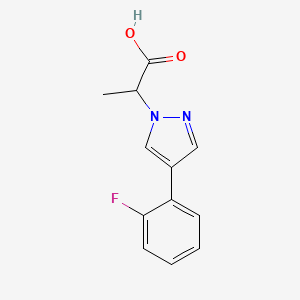

![6-Ethyl-2-(3-fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11797985.png)
